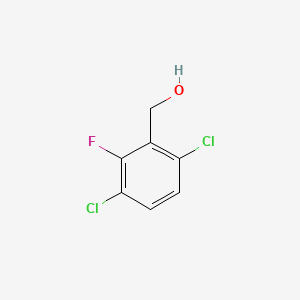

3,6-Dichloro-2-fluorobenzyl alcohol

Vue d'ensemble

Description

3,6-Dichloro-2-fluorobenzyl alcohol is a chemical compound that belongs to the class of benzyl alcohols. It is a colorless liquid with a molecular formula of C7H6Cl2FO and a molecular weight of 201.03 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of 3,6-Dichloro-2-fluorobenzyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 3,6-dichloro-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 1-2 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Mechanism :

-

PCC-mediated oxidation proceeds via a two-electron transfer mechanism, converting the alcohol to an aldehyde without further oxidation to the carboxylic acid.

-

Strong oxidizing agents like KMnO₄ abstract hydrogen from the alcohol, forming a carbonyl intermediate that is further oxidized .

Reduction Reactions

Though already an alcohol, the compound can undergo reductive transformations under specific conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Deoxygenation | LiAlH₄ in THF | 3,6-Dichloro-2-fluorotoluene | Low yield due to steric hindrance |

Mechanism :

-

Reduction typically targets other functional groups in derivatives (e.g., ketones), but direct deoxygenation of the alcohol is less common and requires strong reducing agents .

Substitution Reactions

The chlorine and fluorine atoms participate in nucleophilic aromatic substitution (NAS) or aliphatic substitution.

Mechanism :

-

NAS occurs at activated positions ortho/para to electron-withdrawing groups. Fluorine’s strong electronegativity directs substitution to specific ring positions .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters.

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine, 0°C | 3,6-Dichloro-2-fluorobenzyl acetate | >90% yield in anhydrous conditions |

Mechanism :

-

Pyridine acts as a base to neutralize HCl, driving the reaction forward. The reaction follows a nucleophilic acyl substitution pathway .

Dehydration to Alkenes

Acid-catalyzed dehydration eliminates water to form styrene derivatives.

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Dehydration | H₂SO₄, 120°C | 1-(3,6-Dichloro-2-fluorophenyl)ethylene | Limited yield due to competing side reactions |

Mechanism :

-

Proceeds via an E2 pathway for primary alcohols, requiring strong acids to protonate the hydroxyl group and facilitate elimination .

Comparative Reactivity Analysis

The substitution pattern significantly impacts reaction outcomes:

Mechanistic Pathways

-

Oxidation : Proceeds via a chromate ester intermediate in PCC-mediated reactions .

-

Substitution : Fluorine’s −I effect activates specific ring positions for NAS, while chlorine acts as a leaving group in aliphatic substitutions .

-

Esterification : Requires activation of the hydroxyl group through protonation or base-assisted deprotonation .

Applications De Recherche Scientifique

Chemistry

3,6-Dichloro-2-fluorobenzyl alcohol serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Can be oxidized to form 3,6-dichloro-2-fluorobenzaldehyde.

- Reduction : Can be reduced to form 3,6-dichloro-2-fluorobenzylamine.

- Substitution Reactions : Engages in nucleophilic substitution reactions to yield different substituted benzyl alcohols.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it useful for:

- Enzyme Inhibition Studies : It can inhibit enzyme activity by binding to active or allosteric sites.

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration for related compounds has been reported as low as 16 µM.

Medicine

The compound shows promise in therapeutic applications:

- Antimicrobial Agent : Research indicates significant antimicrobial properties.

- Drug Development : Investigated for its role in designing inhibitors for specific enzymes or receptors.

Industry

In industrial applications, this compound is used as:

- Reagent in Organic Synthesis : Valuable for developing new compounds and conducting chemical reactions.

- Production of Specialty Chemicals : Contributes to the formulation of specialty chemicals and materials.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound's interaction with bacterial enzymes was analyzed using kinetic assays to determine its inhibitory constants. -

Synthesis Pathway Optimization :

Research focused on optimizing the synthesis pathway revealed that using sodium borohydride under controlled conditions significantly increased yield and purity compared to other reducing agents.

Mécanisme D'action

The mechanism by which 3,6-Dichloro-2-fluorobenzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity . Additionally, it can form stable complexes with proteins, altering their structure and function . The specific pathways involved depend on the biological system and the target molecules.

Comparaison Avec Des Composés Similaires

3,6-Dichloro-2-fluorobenzyl alcohol can be compared with other similar compounds, such as:

3,5-Dichloro-2-fluorobenzyl alcohol: Similar structure but with different chlorine substitution pattern, leading to variations in reactivity and biological activity.

2,4-Dichloro-3-fluorobenzyl alcohol: Another isomer with different substitution pattern, affecting its chemical and physical properties.

3,6-Dichloro-2-fluorobenzaldehyde: The oxidized form of this compound, used as an intermediate in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with biological molecules .

Activité Biologique

3,6-Dichloro-2-fluorobenzyl alcohol (DCFBA) is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₇H₅Cl₂FO

- Molecular Weight : 201.03 g/mol

- IUPAC Name : (3,6-dichloro-2-fluorophenyl)methanol

DCBFA is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, which influences its reactivity and interactions with biological molecules.

Synthesis Methods

DCBFA can be synthesized through various methods, including the reduction of 3,6-dichloro-2-fluorobenzaldehyde using reducing agents like sodium borohydride. The reaction conditions typically involve:

- Temperature : 0-25°C

- Duration : 1-2 hours

- Solvent : Alcoholic medium

Antimicrobial Properties

Research indicates that DCFBA exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus. Studies have shown that compounds structurally similar to DCFBA can inhibit bacterial growth effectively.

- Minimum Inhibitory Concentration (MIC) : The MIC for related fluoroaryl compounds has been reported as low as 16 µM against S. aureus, indicating strong antibacterial potential .

The mechanism by which DCFBA exerts its biological effects primarily involves:

- Enzyme Inhibition : DCFBA can bind to active or allosteric sites on enzymes, inhibiting their catalytic activity. This interaction can disrupt metabolic pathways in bacteria and other organisms.

- Antioxidant Activity : Some studies suggest that fluoroaryl derivatives may enhance DNA repair mechanisms due to their antioxidant properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DCFBA, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dichloro-2-fluorobenzyl alcohol | C₇H₅Cl₂FO | Different chlorine substitution affecting reactivity |

| 2-Fluorobenzyl alcohol | C₇H₇FO | Lacks chlorines; different reactivity profile |

| 4-Chlorobenzyl alcohol | C₇H₇ClO | Simpler structure affecting antimicrobial potential |

The unique substitution pattern of DCFBA contributes to its distinct biological activity compared to these similar compounds.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Evaluation of Antimutagenic Properties :

-

Mechanistic Insights :

- Investigations into the binding interactions of DCFBA with target proteins have revealed insights into its inhibitory mechanisms, highlighting its potential as a lead compound for drug development targeting specific enzymes involved in bacterial metabolism.

Propriétés

IUPAC Name |

(3,6-dichloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTKYVUXLJVEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289901 | |

| Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-68-3 | |

| Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.